4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a complex organic compound that features a morpholine ring substituted with a benzyl group and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives as starting materials.
Formation of the Morpholine Ring: The morpholine ring is synthesized through cyclization reactions involving diethylene glycol derivatives.
Final Coupling: The benzyl group is introduced through a coupling reaction, typically using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to develop effective drug formulations.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease progression .
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-5-(4-(pyrazine-2-yl)piperazine-1-carbonyl)morpholin-3-one
- 4-Benzyl-5-(4-(quinoline-2-yl)piperazine-1-carbonyl)morpholin-3-one
Comparison
Compared to similar compounds, 4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is unique due to its specific substitution pattern and the presence of the pyridine ring. This structural uniqueness may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development .
Biological Activity
4-Benzyl-5-(4-(pyridin-2-yl)piperazine-1-carbonyl)morpholin-3-one is a morpholine derivative notable for its complex structure, which includes a morpholine ring, a piperazine moiety, and a pyridine group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological activities, particularly in neuropharmacology and as a therapeutic agent.
Chemical Structure
The molecular formula of this compound is C22H25N3O4 with a molecular weight of approximately 395.459 g/mol. The compound's structure can be visualized as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the morpholine ring.
- Introduction of the benzyl and piperazine groups.
- Carbonylation to link the piperazine to the morpholine.
Detailed synthetic routes are often proprietary or found in specialized literature, emphasizing the complexity of generating such multifunctional compounds.
Pharmacological Potential
Research indicates that compounds similar to this compound may exhibit significant biological activities, including:
- Neuropharmacological effects : Modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, suggests potential anxiolytic or antidepressant properties.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into their mechanisms and efficacy:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. For instance, related piperazine derivatives demonstrated notable inhibition against Leishmania species, highlighting their potential as antiparasitic agents .
- CYP Enzyme Inhibition : Some analogs were identified as strong inhibitors of cytochrome P450 enzymes (CYP51 and CYP5122A1), which are crucial in sterol biosynthesis in parasites . This inhibition could lead to therapeutic applications in treating infections caused by these organisms.
- Antiviral Properties : Research has indicated that nitrogen heterocycles, including derivatives of this compound, exhibit antiviral activity against different viral targets, suggesting a broader spectrum of biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of morpholine derivatives. The presence of specific functional groups significantly influences their pharmacological properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-[3-fluoro-4-[4-(2-morpholin-4-yl)benzoyl]piperazin-1-yl]propan-1-one | Piperazine and morpholine | Antipsychotic properties |
1-[3-fluoro-4-[4-[2-(4-methylpiperazin-1-yl)-5-nitrobenzoyl]piperazin-1-yl]phenyl]propan-1-one | Similar piperazine framework | Antimicrobial activity |
1-[3-fluoro-4-[4-[2-nitrobenzoyl]piperazin]phenyl]propanone | Contains nitro groups | Potential anti-inflammatory effects |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various receptors (e.g., serotonin receptors) influencing neurotransmission.
Properties
IUPAC Name |
4-benzyl-5-(4-pyridin-2-ylpiperazine-1-carbonyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-20-16-28-15-18(25(20)14-17-6-2-1-3-7-17)21(27)24-12-10-23(11-13-24)19-8-4-5-9-22-19/h1-9,18H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTUWMWQUYCMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.